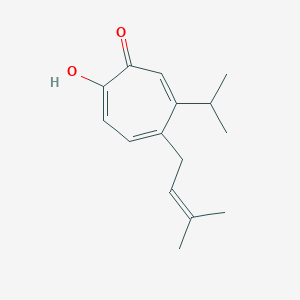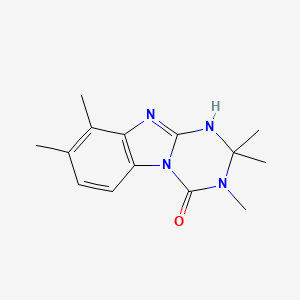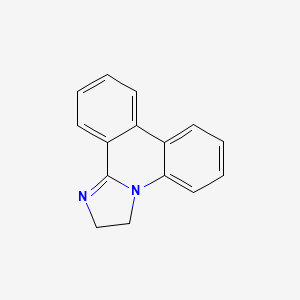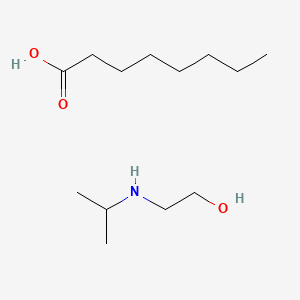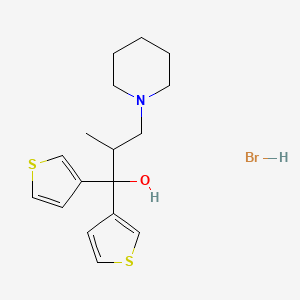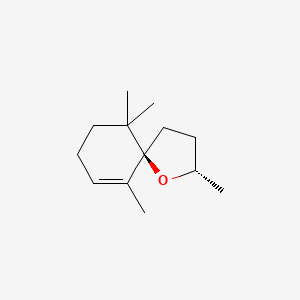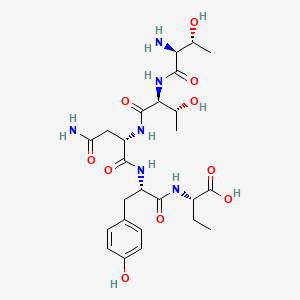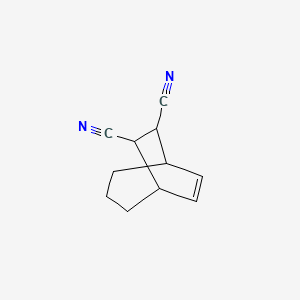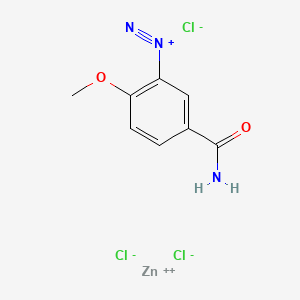
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) is a diazonium compound with a complex structure that includes a benzenediazonium core substituted with an aminocarbonyl group at the 5-position and a methoxy group at the 2-position. The compound is further stabilized by the presence of a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Métodos De Preparación
The synthesis of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine. The process begins with the treatment of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to maintain a low temperature, usually around 0-5°C, to prevent the decomposition of the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex .
Análisis De Reacciones Químicas
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, copper(I) cyanide, and various phenols and aromatic amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, depending on the nucleophiles and reaction conditions present. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group, which can form covalent bonds with nucleophilic sites on other molecules .
Comparación Con Compuestos Similares
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) can be compared with other diazonium compounds such as:
Benzenediazonium chloride: A simpler diazonium compound used in similar substitution and coupling reactions.
4-(Dimethylamino)benzenediazonium trichlorozincate: Another diazonium compound with a dimethylamino group, used in dye synthesis and other applications.
Benzenediazonium tetrafluoroborate: Known for its stability and use in fluorination reactions.
The uniqueness of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in its reactions.
Propiedades
Número CAS |
68540-96-5 |
|---|---|
Fórmula molecular |
C8H8Cl3N3O2Zn |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
zinc;5-carbamoyl-2-methoxybenzenediazonium;trichloride |
InChI |
InChI=1S/C8H7N3O2.3ClH.Zn/c1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;/h2-4H,1H3,(H-,9,12);3*1H;/q;;;;+2/p-2 |
Clave InChI |
KQYNZGGMBPIQGA-UHFFFAOYSA-L |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Números CAS relacionados |
68540-96-5 72139-05-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


